molecular formula C19H17Cl2N3O3 B12754180 (2R,4R)-Difenoconazole CAS No. 1161016-80-3

(2R,4R)-Difenoconazole

Cat. No.: B12754180
CAS No.: 1161016-80-3
M. Wt: 406.3 g/mol
InChI Key: BQYJATMQXGBDHF-YJYMSZOUSA-N
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Description

(2R,4R)-Difenoconazole is a stereoisomer of difenoconazole, a broad-spectrum fungicide belonging to the triazole class. It is widely used in agriculture to protect crops from fungal diseases by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound is known for its high efficacy and low toxicity to non-target organisms, making it a valuable tool in integrated pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Difenoconazole involves several steps, starting from readily available starting materials. One common method includes the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing, decarboxylation, and selective carbonyl reduction, to produce the desired (2R,4R)-stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, with minimal waste generation and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Difenoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

(2R,4R)-Difenoconazole has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of (2R,4R)-Difenoconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By disrupting ergosterol production, the compound compromises the integrity and functionality of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways in fungi, making this compound highly effective against a broad range of fungal pathogens .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2R,4R)-Difenoconazole include other triazole fungicides such as:

  • Propiconazole
  • Tebuconazole
  • Flutriafol
  • Hexaconazole

Uniqueness

Compared to these similar compounds, this compound is unique due to its specific stereochemistry, which can influence its biological activity and efficacy. The (2R,4R)-stereoisomer may exhibit different binding affinities and selectivity towards fungal enzymes, potentially leading to improved performance and reduced resistance development .

Properties

CAS No.

1161016-80-3

Molecular Formula

C19H17Cl2N3O3

Molecular Weight

406.3 g/mol

IUPAC Name

1-[[(2R,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19+/m1/s1

InChI Key

BQYJATMQXGBDHF-YJYMSZOUSA-N

Isomeric SMILES

C[C@@H]1CO[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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